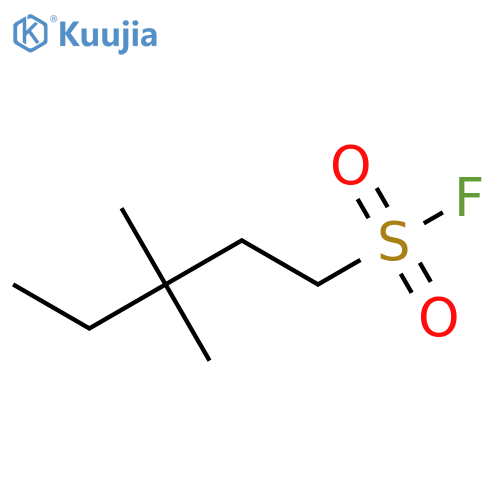

Cas no 2137683-26-0 (3,3-Dimethylpentane-1-sulfonyl fluoride)

3,3-Dimethylpentane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- EN300-729268

- 2137683-26-0

- 3,3-dimethylpentane-1-sulfonyl fluoride

- 3,3-Dimethylpentane-1-sulfonyl fluoride

-

- インチ: 1S/C7H15FO2S/c1-4-7(2,3)5-6-11(8,9)10/h4-6H2,1-3H3

- InChIKey: YBKYBXCAJHDTRR-UHFFFAOYSA-N

- SMILES: S(CCC(C)(C)CC)(=O)(=O)F

計算された属性

- 精确分子量: 182.07767905g/mol

- 同位素质量: 182.07767905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 4

- 複雑さ: 201

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- XLogP3: 2.8

3,3-Dimethylpentane-1-sulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-729268-1.0g |

3,3-dimethylpentane-1-sulfonyl fluoride |

2137683-26-0 | 1g |

$0.0 | 2023-06-07 |

3,3-Dimethylpentane-1-sulfonyl fluoride 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

3,3-Dimethylpentane-1-sulfonyl fluorideに関する追加情報

Introduction to 3,3-Dimethylpentane-1-sulfonyl fluoride (CAS No. 2137683-26-0)

3,3-Dimethylpentane-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2137683-26-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the sulfonyl fluoride class, which is widely recognized for its utility in synthetic chemistry, particularly in the modification of biomolecules and the development of novel therapeutic agents.

The structural uniqueness of 3,3-Dimethylpentane-1-sulfonyl fluoride lies in its highly branched alkyl chain and the presence of a sulfonyl fluoride group at the terminal carbon. This configuration imparts distinct reactivity patterns, making it a valuable intermediate in various synthetic pathways. The compound's ability to participate in nucleophilic substitution reactions has been leveraged in the synthesis of sulfonamides, a class of compounds known for their broad spectrum of biological activities.

In recent years, advancements in medicinal chemistry have highlighted the importance of sulfonyl fluorides as key building blocks in drug design. The fluorine atom in sulfonyl fluorides enhances metabolic stability and binding affinity, which are critical factors in optimizing drug efficacy. 3,3-Dimethylpentane-1-sulfonyl fluoride has been explored as a precursor in the synthesis of fluorinated sulfonamides, which exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts.

One of the most compelling applications of 3,3-Dimethylpentane-1-sulfonyl fluoride is in the development of protease inhibitors. Proteases play a crucial role in various biological processes, and their inhibition is often a key strategy in treating diseases such as cancer and infectious disorders. Researchers have utilized this compound to synthesize novel sulfonamides that target specific protease enzymes, demonstrating promising results in preclinical studies. The branched structure of 3,3-Dimethylpentane-1-sulfonyl fluoride allows for fine-tuning of molecular interactions, enabling the design of highly selective inhibitors.

The reactivity of sulfonyl fluorides is further exploited in the field of biocatalysis. These compounds serve as efficient leaving groups in transition-metal-catalyzed reactions, facilitating the construction of complex molecular architectures. The use of 3,3-Dimethylpentane-1-sulfonyl fluoride as a sulfonylation agent has been reported in the synthesis of peptidomimetics and other bioactive molecules. Such applications underscore its versatility and importance in synthetic organic chemistry.

Recent studies have also explored the role of fluorinated sulfonyl compounds in medicinal chemistry beyond protease inhibition. For instance, derivatives of 3,3-Dimethylpentane-1-sulfonyl fluoride have been investigated for their potential as kinase inhibitors. Kinases are enzymes involved in signal transduction pathways and are often dysregulated in cancer cells. The ability to modulate kinase activity with high precision is crucial for developing effective anticancer therapies. The structural features of this compound contribute to its efficacy as a kinase inhibitor by enhancing binding affinity and selectivity.

The synthesis and application of 3,3-Dimethylpentane-1-sulfonyl fluoride also align with green chemistry principles. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. Catalytic methods have been particularly effective in achieving high yields with fewer byproducts. These advancements not only improve efficiency but also make the production process more environmentally friendly.

Another area where this compound has shown promise is in materials science. Fluorinated sulfonyl compounds are known for their thermal stability and resistance to degradation, making them suitable for use in advanced materials such as polymers and coatings. The unique properties derived from the sulfonyl fluoride group contribute to enhanced material performance under various conditions.

The future prospects for 3,3-Dimethylpentane-1-sulfonyl fluoride are vast and multifaceted. Ongoing research continues to uncover new applications and synthetic strategies that leverage its unique chemical properties. As our understanding of biological systems grows, so does the demand for sophisticated chemical tools like this compound to address complex biological challenges.

In conclusion,3,3-Dimethylpentane-1-sulfonyl fluoride (CAS No. 2137683-26-0) represents a significant advancement in chemical synthesis and pharmaceutical development. Its structural features and reactivity make it an invaluable tool for researchers working on protease inhibitors, kinase inhibitors, and other therapeutic agents. As innovation continues to drive progress across multiple scientific disciplines,this compound will undoubtedly play an increasingly important role in shaping the future of medicine and materials science.

2137683-26-0 (3,3-Dimethylpentane-1-sulfonyl fluoride) Related Products

- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)

- 66754-13-0(D-Trimannuronic acid)

- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)

- 1418112-83-0(3-Methylazetidine-1-sulfonamide)

- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)

- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)

- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)

- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)

- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)

- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)